Cambridge id 6976896
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cambridge id 6976896 is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action that makes it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of Cambridge id 6976896 involves the inhibition of specific enzymes and proteins in the body. This compound is known to interact with the active site of these enzymes and proteins, preventing them from functioning properly. The exact mechanism of action of Cambridge id 6976896 is still being studied, but it is believed to involve the formation of covalent bonds with the target proteins.
Biochemical and Physiological Effects:
Cambridge id 6976896 has been shown to have various biochemical and physiological effects in the body. Some of these effects include:
1. Inhibition of specific enzymes and proteins: Cambridge id 6976896 is known to inhibit specific enzymes and proteins in the body, which can have various physiological effects.
2. Alteration of cellular signaling pathways: Cambridge id 6976896 can alter cellular signaling pathways, which can affect various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Cambridge id 6976896 has several advantages and limitations for lab experiments. Some of the advantages include:
1. Specificity: Cambridge id 6976896 is known to interact with specific proteins and enzymes, making it a valuable tool for studying specific biological processes.
2. Potency: Cambridge id 6976896 is a potent compound, which means that it can be used at low concentrations to achieve the desired effect.
Some of the limitations of Cambridge id 6976896 include:
1. Toxicity: Cambridge id 6976896 can be toxic at high concentrations, which can limit its use in certain experiments.
2. Specificity: While the specificity of Cambridge id 6976896 is an advantage, it can also be a limitation in some experiments where a broader range of targets needs to be studied.
Orientations Futures
There are several future directions for research on Cambridge id 6976896. Some of these include:
1. Development of new derivatives: Researchers can explore the synthesis of new derivatives of Cambridge id 6976896 to improve its potency and specificity.
2. In vivo studies: While Cambridge id 6976896 has been extensively studied in vitro, there is a need for more in vivo studies to understand its potential applications in living organisms.
3. Clinical trials: If Cambridge id 6976896 proves to be effective in preclinical studies, it can be tested in clinical trials for its potential use as a therapeutic agent.
Conclusion:
Cambridge id 6976896 is a valuable tool for scientific research due to its unique properties. This compound has been extensively studied for its potential applications in drug discovery, enzyme inhibition studies, and signal transduction studies. While there are advantages and limitations to using Cambridge id 6976896 in lab experiments, there are several future directions for research on this compound. With further research, Cambridge id 6976896 has the potential to be a valuable therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of Cambridge id 6976896 involves a multi-step process that requires specialized equipment and expertise. The first step in the synthesis process is the preparation of the starting material, which is then subjected to a series of chemical reactions to produce the final compound. The synthesis method for Cambridge id 6976896 has been optimized over the years, resulting in high yields and purity of the compound.
Applications De Recherche Scientifique
Cambridge id 6976896 has been used extensively in scientific research due to its unique properties. This compound is known to interact with specific proteins and enzymes in the body, making it a valuable tool for studying various biological processes. Some of the scientific research applications of Cambridge id 6976896 include:
1. Drug discovery: Cambridge id 6976896 has been used to identify new drug targets and develop new drugs for various diseases.
2. Enzyme inhibition studies: Cambridge id 6976896 is known to inhibit specific enzymes, making it a valuable tool for studying enzyme function and regulation.
3. Signal transduction studies: Cambridge id 6976896 has been used to study signal transduction pathways in cells, which is important for understanding various cellular processes.
Propriétés
Nom du produit |
Cambridge id 6976896 |
---|---|
Formule moléculaire |
C15H13N3O3S |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
5-(3-nitrophenyl)-3-propylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3O3S/c1-2-6-17-9-16-14-13(15(17)19)12(8-22-14)10-4-3-5-11(7-10)18(20)21/h3-5,7-9H,2,6H2,1H3 |
Clé InChI |
LXQQBZVLEAWDTH-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.